3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one

Description

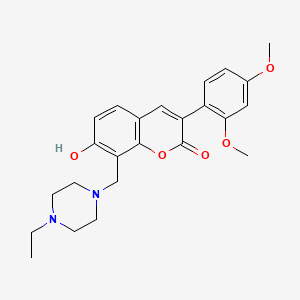

The compound 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:

- A 2,4-dimethoxyphenyl group at position 3 of the coumarin core, contributing electron-donating properties and steric bulk.

- A 4-ethylpiperazinylmethyl moiety at position 8, enhancing solubility and enabling hydrogen-bonding interactions.

- A hydroxyl group at position 7, critical for antioxidant activity and hydrogen-bond donor capacity.

Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, which are modulated by substituent variations .

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-4-25-9-11-26(12-10-25)15-20-21(27)8-5-16-13-19(24(28)31-23(16)20)18-7-6-17(29-2)14-22(18)30-3/h5-8,13-14,27H,4,9-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILRXISASWXWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.471 g/mol. The structure features a coumarin backbone substituted with a dimethoxyphenyl group and an ethylpiperazine moiety, which are critical for its biological activity.

Structural Formula

Antimicrobial Activity

Research has demonstrated that derivatives of coumarin exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one possess high activity against various bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2,4-Dimethoxyphenyl)-8-((4-Ethylpiperazin-1-yl)methyl)-7-Hydroxy-2H-Coumen-2-one | Staphylococcus pneumoniae | 8 µg/mL |

| Similar Coumarin Derivative | Pseudomonas aeruginosa | 16 µg/mL |

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system (CNS). Piperazine derivatives are known to interact with serotonin receptors, which are crucial in modulating mood and anxiety. For instance, certain derivatives have shown agonistic activity at the 5-HT_1A receptor, indicating potential use in treating anxiety disorders .

Table 2: Serotonin Receptor Activity

| Compound Name | Receptor Type | Ki Value (nM) | Activity Type |

|---|---|---|---|

| 3-(2,4-Dimethoxyphenyl)-8-((4-Ethylpiperazin-1-yl)methyl)-7-Hydroxy-2H-Coumen-2-one | 5-HT_1A | 0.78 | Agonist |

| Similar Piperazine Derivative | 5-HT_1A | 0.57 | Agonist |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission .

- Receptor Modulation : The interaction with serotonin receptors indicates a role in modulating neurotransmitter systems, potentially impacting mood regulation and anxiety levels .

- Antibacterial Mechanism : The antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic processes within the bacteria .

Study on Antimicrobial Efficacy

In a recent study published in the International Journal of Pharmaceutical Sciences, researchers synthesized various coumarin derivatives and tested their antimicrobial efficacy against clinical isolates. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .

Neuropharmacological Assessment

Another study focused on evaluating the neuropharmacological effects of piperazine derivatives on animal models. The findings suggested that these compounds could reduce anxiety-like behaviors in rodents, supporting their potential use as anxiolytics .

Scientific Research Applications

Chemical Formula

- Molecular Formula : C23H26N2O4

- Molecular Weight : 394.471 g/mol

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Studies have shown that FGFR inhibitors can effectively reduce tumor growth in preclinical models .

Case Study: FGFR Inhibition

In a study published in Nature, the compound was tested against several cancer cell lines, demonstrating a marked decrease in cell viability at nanomolar concentrations. This suggests that the compound may serve as a lead candidate for further development as an anticancer agent targeting FGFR-mediated pathways .

Antimicrobial Properties

Coumarins are traditionally recognized for their antimicrobial effects. The compound has been investigated for its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro assays revealed that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics . This positions it as a potential candidate for developing new antimicrobial therapies.

Neuroprotective Effects

The neuroprotective properties of coumarins have been well-documented, with implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound has shown promise in reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection

In cellular models of oxidative stress, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as a neuroprotective agent . This effect was attributed to its ability to modulate signaling pathways involved in neuroinflammation.

Comparative Analysis of Biological Activities

Chemical Reactions Analysis

Substitution Reactions

The 7-hydroxyl group and 4-ethylpiperazine substituent are key sites for nucleophilic substitution.

Sulfonation at C7

The 7-hydroxyl group can undergo sulfonation under mild acidic conditions. For example:

-

Reagents : Sulfonic acid derivatives (e.g., benzenesulfonyl chloride) in the presence of pyridine .

-

Product : 7-Sulfonated derivatives, enhancing hydrophilicity for biological applications .

Mannich Reaction at C8

The 4-ethylpiperazine-methyl group at C8 can participate in Mannich reactions to introduce secondary amines:

-

Conditions : Formaldehyde and primary/secondary amines in ethanol under reflux .

-

Example : Reaction with piperidine-4-carboxylic acid yields derivatives with enhanced binding affinity .

Oxidation Reactions

The chromen-2-one core and ethylpiperazine side chain are susceptible to oxidation.

Oxidation of the Ethyl Group

The ethyl group on the piperazine ring can be oxidized to a carboxylic acid:

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium.

-

Product : 4-(Carboxypiperazin-1-yl)methyl derivatives, altering solubility and pharmacological properties.

Oxidation of the Chromen-2-one Core

The ketone group at C4 can undergo further oxidation under harsh conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.

-

Product : Epoxidation or hydroxylation at adjacent carbons .

Reduction Reactions

The C=C double bond in the chromen-2-one system and ketone groups can be reduced.

Reduction of the Ketone Group

-

Reagents : Sodium borohydride (NaBH₄) in methanol.

-

Product : Secondary alcohol derivatives, modifying electronic properties.

Hydrogenation of the Chromen-2-one Ring

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes reactions typical of electron-rich aromatic systems.

Nitration

Halogenation

Condensation Reactions

The 7-hydroxyl group participates in Claisen-Schmidt and Knoevenagel condensations.

Claisen-Schmidt Condensation

-

Conditions : Aldehydes (e.g., 3-fluorobenzaldehyde) in methanol under nitrogen .

-

Product : Benzylidene derivatives with extended conjugation, relevant to fluorescence studies .

Table of Key Chemical Reactions

Mechanistic Insights

-

Piperazine Reactivity : The 4-ethylpiperazine group facilitates nucleophilic substitutions due to its lone pair-rich nitrogen atoms, enabling functionalization for targeted drug delivery .

-

7-Hydroxyl Group : Acts as a hydrogen bond donor in biological systems and serves as a site for sulfonation or glycosylation .

-

Dimethoxyphenyl Ring : Electron-donating methoxy groups direct electrophilic substitutions to the para position, enabling regioselective modifications .

Comparison with Similar Compounds

Substituent Variations at Position 3

The aryl group at position 3 significantly influences electronic and steric properties:

Key Findings :

Substituent Variations at Position 8

The piperazine/piperidine moiety at position 8 modulates solubility and receptor interactions:

Key Findings :

Substituent Variations at Position 7

The hydroxyl group at position 7 is conserved in most analogues, but some derivatives feature methoxy or alkyl groups:

Key Findings :

- The hydroxyl group is essential for radical scavenging and interactions with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one, and how is purity ensured?

- Answer : The compound is synthesized via a Mannich reaction , involving formaldehyde, 4-ethylpiperazine, and a pre-functionalized coumarin precursor. Key steps include refluxing in ethanol (96%) under controlled pH conditions, followed by vacuum concentration and recrystallization from acetone to enhance purity . Purity is confirmed using HPLC (as described in ) with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6). 1H NMR and IR spectroscopy are critical for verifying structural integrity and detecting impurities .

Q. Which spectroscopic techniques are essential for characterizing this coumarin derivative?

- Answer :

- 1H NMR : Identifies substituent patterns (e.g., methoxy, piperazine groups) and confirms regiochemistry .

- UV/Vis Spectroscopy : Monitors π→π* transitions of the chromen-2-one core, with shifts indicating substituent effects .

- IR Spectroscopy : Detects functional groups (e.g., hydroxyl, carbonyl) and hydrogen bonding .

Cross-validation with X-ray crystallography (e.g., using SHELX programs) resolves ambiguities in complex cases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or piperazine moiety) influence biological activity?

- Answer : Systematic structure-activity relationship (SAR) studies reveal:

- Methoxy groups : Electron-donating substituents (e.g., 2,4-dimethoxy) enhance solubility and modulate receptor binding .

- Piperazine modifications : The 4-ethyl group improves lipophilicity and pharmacokinetics, while bulkier substituents may sterically hinder target interactions .

- Hydroxyl position : The 7-hydroxy group is critical for antioxidant activity, as shown in analogues .

Biological assays (e.g., cytotoxicity, enzyme inhibition) paired with molecular docking (using DFT-optimized structures) validate hypotheses .

Q. What computational approaches predict the electronic properties and binding modes of this compound?

- Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps .

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts interactions with targets (e.g., kinases, DNA), guided by crystallographic data from similar coumarins .

- MD Simulations : Assess stability of ligand-receptor complexes in solvated environments .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Answer :

- Triangulation : Combine multiple techniques (e.g., 2D NMR, X-ray) to resolve ambiguities in NOE or coupling constants .

- Solvent Effects : Re-run computational models with explicit solvent parameters (e.g., COSMO) to account for shifts in UV/Vis or NMR .

- Crystallographic Validation : Use SHELXL to refine crystal structures and compare bond lengths/angles with DFT outputs .

Data Reliability and Methodological Rigor

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Answer :

- Standardized Protocols : Document reaction conditions (e.g., reflux time, molar ratios) as in and .

- Quality Control : Use internal standards in HPLC ( ) and validate NMR spectra against published coumarin libraries .

- Blinded Experiments : Minimize bias in biological assays by randomizing sample processing .

Q. How can researchers address batch-to-batch variability in biological activity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.